

Understanding the stereochemistry of (S)-Morpholin-2-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Morpholin-2-ylmethanol hydrochloride

Cat. No.: B596954

[Get Quote](#)

An In-depth Technical Guide to the Stereochemistry of **(S)-Morpholin-2-ylmethanol Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound widely utilized as a versatile building block in organic synthesis and medicinal chemistry.^[1] The morpholine ring is a privileged scaffold in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which can enhance a molecule's pharmacokinetic profile.^{[1][2][3]} The stereochemistry of this molecule, specifically the (S)-configuration at the C-2 position, is of paramount importance as it dictates the three-dimensional arrangement of its atoms. This spatial orientation is critical for molecular recognition and can profoundly influence the biological activity and selectivity of downstream pharmaceutical compounds.^[1]

This technical guide provides a comprehensive overview of the stereochemistry of **(S)-Morpholin-2-ylmethanol hydrochloride**. It includes a detailed analysis of its molecular structure, methods for its enantioselective synthesis, and robust experimental protocols for its stereochemical characterization.

Molecular Structure and Stereochemistry

The defining feature of **(S)-Morpholin-2-ylmethanol hydrochloride** is the single stereocenter at the C-2 position of the morpholine ring. The absolute configuration is designated as "(S)" according to the Cahn-Ingold-Prelog (CIP) priority rules.

The Chiral Center

The C-2 carbon is bonded to four different substituents:

- The ring oxygen atom (-O-).
- The ring nitrogen atom (-NH-).
- The hydroxymethyl group (-CH₂OH).
- A hydrogen atom (-H).

Cahn-Ingold-Prelog (CIP) Priority Assignment

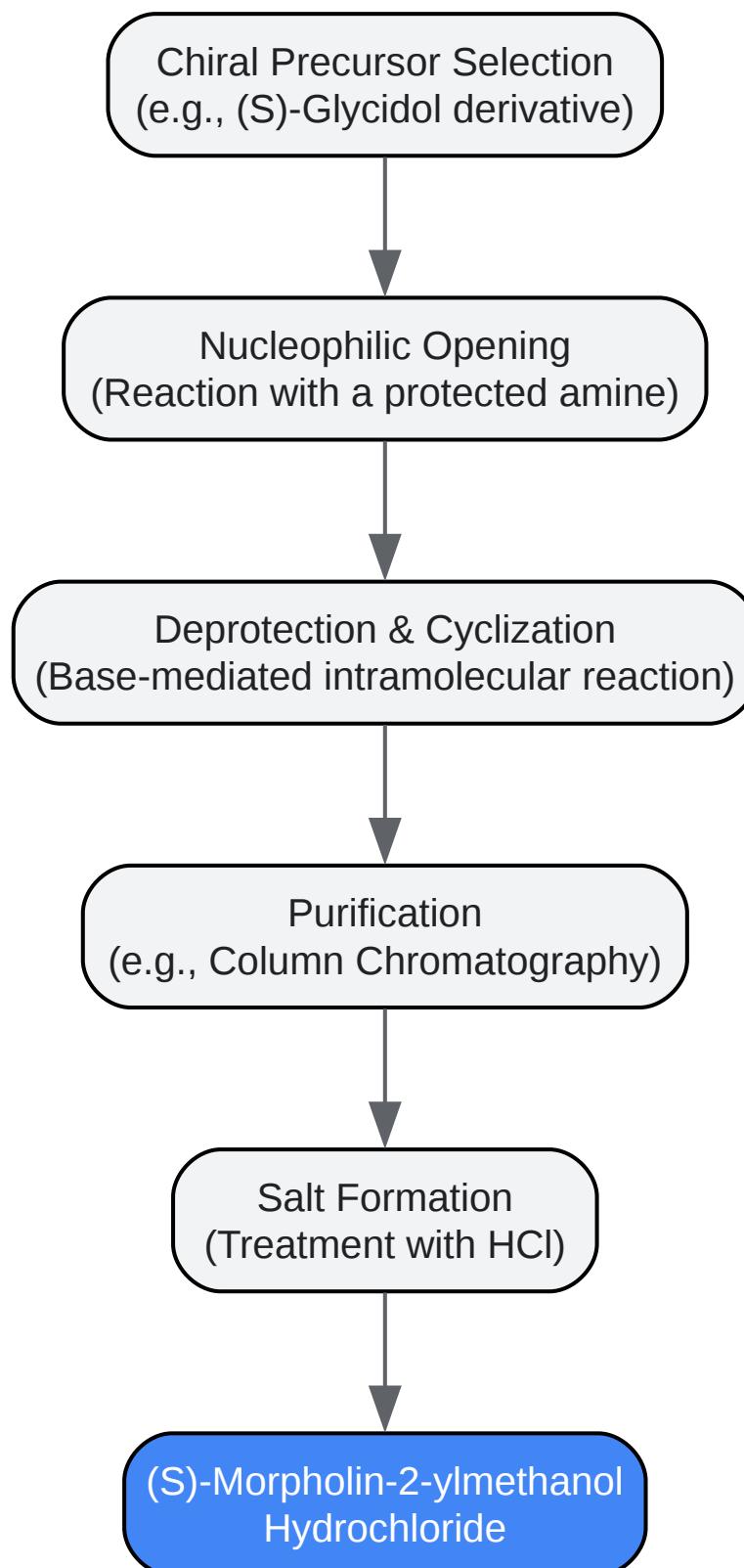
To assign the configuration, priority is given to the substituents based on atomic number.

- Priority 1: The ring oxygen atom (-O-) has the highest atomic number.
- Priority 2: The ring nitrogen atom (-NH-) has the next highest atomic number.
- Priority 3: The hydroxymethyl group (-CH₂OH) has a carbon atom attached to an oxygen.
- Priority 4: The hydrogen atom (-H) has the lowest atomic number.

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, thus confirming the (S)-configuration.

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-Morpholin-2-ylmethanol.

Physicochemical Properties


The hydrochloride salt form of (S)-Morpholin-2-ylmethanol enhances its stability and aqueous solubility, making it highly suitable for applications in pharmaceutical chemistry.[\[1\]](#) Key physicochemical data are summarized below.

Property	Value	Reference(s)
CAS Number	1313584-92-7	[4] [5]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[4]
Molecular Weight	153.61 g/mol	[4] [5]
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in water	[1]
Purity	Typically ≥97%	[4]
Storage	2-8°C under inert atmosphere	[5]
Specific Rotation ([α]D)	Data not publicly available	N/A

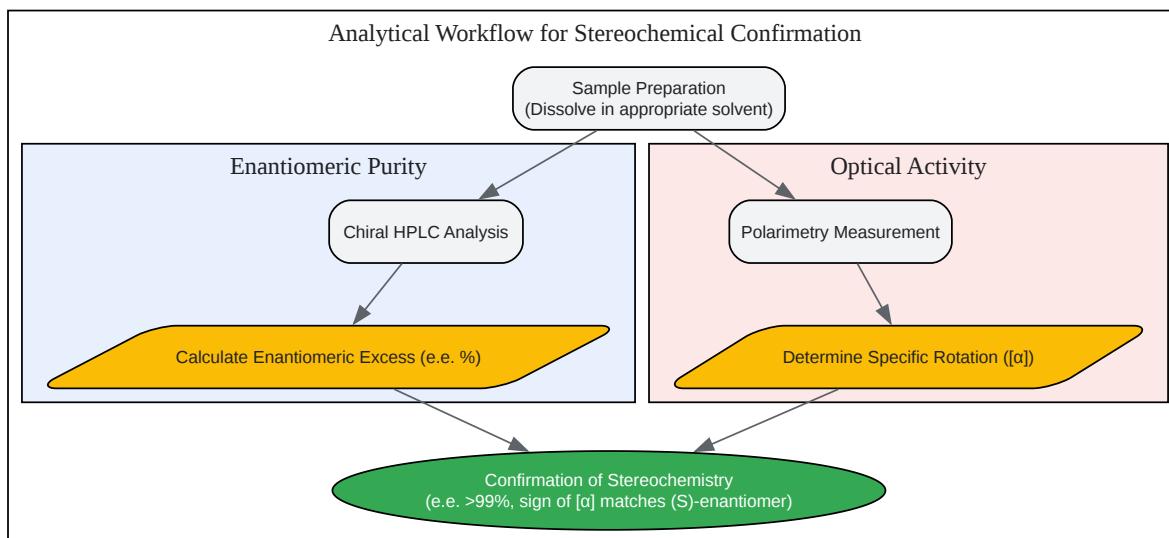
Note: A specific optical rotation value for **(S)-Morpholin-2-ylmethanol hydrochloride** is not readily available in the surveyed scientific literature. Experimental determination via polarimetry is required for confirmation.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-Morpholin-2-ylmethanol is critical. This is typically achieved through asymmetric synthesis or the resolution of a racemic mixture. Modern methods often employ chiral starting materials or catalysts to establish the desired stereocenter. A representative workflow for an enantioselective synthesis is outlined below.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the enantioselective synthesis of (S)-Morpholin-2-ylmethanol HCl.


Representative Synthetic Protocol

While numerous synthetic routes exist, a common strategy involves the cyclization of a chiral amino alcohol.^{[6][7][8]} The following is a representative, generalized protocol for the synthesis of a chiral 2-hydroxymethyl morpholine derivative, adapted from established methodologies.

- Step 1: Nucleophilic Addition: A chiral epoxide, such as (R)-epichlorohydrin, is reacted with a suitable amine (e.g., benzylamine) in a solvent like tert-butanol. This reaction opens the epoxide ring to form a chiral amino alcohol intermediate.^[9]
- Step 2: Intramolecular Cyclization: The intermediate is treated with a base, such as potassium tert-butoxide. This promotes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine, forming the morpholine ring.^[9]
- Step 3: Deprotection (if necessary): If a protecting group like benzyl is used on the nitrogen, it is removed via a standard method such as catalytic hydrogenation.
- Step 4: Purification: The crude product is purified using a suitable technique, most commonly silica gel column chromatography.
- Step 5: Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or isopropanol and treated with a solution of hydrochloric acid to precipitate the final hydrochloride salt, which is then isolated by filtration.

Experimental Protocols for Stereochemical Characterization

Confirming the absolute configuration and enantiomeric purity of **(S)-Morpholin-2-ylmethanol hydrochloride** requires specialized analytical techniques. The primary methods are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride [cymitquimica.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. chemscene.com [chemscene.com]
- 4. (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 [sigmaaldrich.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- To cite this document: BenchChem. [Understanding the stereochemistry of (S)-Morpholin-2-ylmethanol hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596954#understanding-the-stereochemistry-of-s-morpholin-2-ylmethanol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com